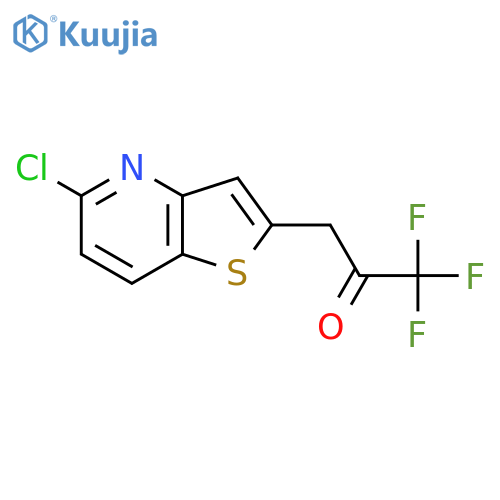Cas no 2228197-51-9 (3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one)

2228197-51-9 structure
商品名:3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one
3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one
- 2228197-51-9
- EN300-1951916
- 3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one
-
- インチ: 1S/C10H5ClF3NOS/c11-9-2-1-7-6(15-9)3-5(17-7)4-8(16)10(12,13)14/h1-3H,4H2
- InChIKey: WSCODJHKXLDFMR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=C(CC(C(F)(F)F)=O)S2)N=1
計算された属性
- せいみつぶんしりょう: 278.9732471g/mol
- どういたいしつりょう: 278.9732471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1951916-0.05g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 0.05g |
$1344.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-0.1g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 0.1g |
$1408.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-0.5g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 0.5g |
$1536.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-2.5g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 2.5g |
$3136.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-5g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 5g |
$4641.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-10g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 10g |
$6882.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-1.0g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1951916-0.25g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 0.25g |
$1472.0 | 2023-09-17 | ||
| Enamine | EN300-1951916-10.0g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1951916-5.0g |
3-{5-chlorothieno[3,2-b]pyridin-2-yl}-1,1,1-trifluoropropan-2-one |
2228197-51-9 | 5g |
$4641.0 | 2023-06-01 |
3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
2228197-51-9 (3-{5-chlorothieno3,2-bpyridin-2-yl}-1,1,1-trifluoropropan-2-one) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
